molecular formula C15H30O5Si B14452644 Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester CAS No. 76745-07-8

Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester

Cat. No.: B14452644
CAS No.: 76745-07-8
M. Wt: 318.48 g/mol
InChI Key: PYIVFYBFMSDVHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester typically involves the esterification of decanedioic acid with methanol in the presence of an acid catalyst, followed by the introduction of the trimethylsilyl group. The reaction conditions often include:

    Esterification: Decanedioic acid is reacted with methanol in the presence of sulfuric acid or another strong acid as a catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

    Silylation: The resulting dimethyl ester is then treated with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the trimethylsilyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield decanedioic acid and methanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace the trimethylsilyl group.

Major Products Formed

    Hydrolysis: Decanedioic acid and methanol.

    Oxidation: Depending on the conditions, products can include smaller carboxylic acids, aldehydes, or ketones.

    Substitution: Products will vary based on the nucleophile used but can include derivatives with amine, alcohol, or thiol groups.

Scientific Research Applications

Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other silylated compounds.

    Biology: The compound can be used in the study of metabolic pathways involving fatty acids and their derivatives.

    Industry: It can be used in the production of polymers and resins, where the silyl group imparts desirable properties such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester depends on its specific application. In general, the trimethylsilyl group can protect reactive hydroxyl groups during chemical reactions, preventing unwanted side reactions. The ester groups can undergo hydrolysis to release decanedioic acid, which can then participate in various metabolic or chemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Decanedioic acid, dimethyl ester: This compound lacks the trimethylsilyl group and is more prone to hydrolysis.

    Trimethylsilyl esters of other dicarboxylic acids: These compounds have similar protective properties but differ in the length and structure of the carbon chain.

Uniqueness

Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester is unique due to the presence of both ester and trimethylsilyl groups. This combination provides a balance of reactivity and stability, making it useful in a variety of chemical and industrial applications.

Properties

CAS No.

76745-07-8

Molecular Formula

C15H30O5Si

Molecular Weight

318.48 g/mol

IUPAC Name

dimethyl 3-trimethylsilyloxydecanedioate

InChI

InChI=1S/C15H30O5Si/c1-18-14(16)11-9-7-6-8-10-13(12-15(17)19-2)20-21(3,4)5/h13H,6-12H2,1-5H3

InChI Key

PYIVFYBFMSDVHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC(CC(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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